A Technical Guide to the Physicochemical Properties of 2-(Thiazol-5-yl)acetonitrile
A Technical Guide to the Physicochemical Properties of 2-(Thiazol-5-yl)acetonitrile
An In-depth Technical Guide:
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for the design of novel molecules with tailored functions. Among these, the thiazole ring is a "privileged" structure, forming the core of numerous pharmacologically active agents.[1] The compound 2-(Thiazol-5-yl)acetonitrile, which incorporates both the versatile thiazole nucleus and a reactive acetonitrile functional group, represents a key building block for organic synthesis. Its bifunctional nature allows for diverse chemical transformations, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2]
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(Thiazol-5-yl)acetonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the standardized methodologies for determining these properties, explaining the scientific rationale behind the experimental choices. By grounding theoretical data with practical, field-proven protocols, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
General and Computed Properties
A precise understanding of a compound's fundamental identifiers is the first step in any rigorous scientific investigation. These properties are crucial for regulatory compliance, accurate molar calculations, and database referencing.
| Property | Value | Source |
| CAS Number | 50382-34-8 | [3][4] |
| Molecular Formula | C₅H₄N₂S | [5] |
| Molecular Weight | 124.17 g/mol | [5] |
| IUPAC Name | 2-(1,3-thiazol-5-yl)acetonitrile | [3] |
| Canonical SMILES | C1=C(SC=N1)CC#N | [5] |
| MDL Number | MFCD12402326 | [3][4] |
| Storage Conditions | 2-8°C | [3][4] |
Note: The literature and commercial sources occasionally reference derivatives such as 2-(4-Methyl-1,3-thiazol-5-yl)acetonitrile. It is critical to distinguish these from the parent compound, as substitutions will alter all physical properties.
Thermal Properties
The thermal behavior of a compound dictates its stability, purification methods, and reaction conditions.
Melting Point
The melting point is a critical indicator of a substance's purity. For crystalline solids, a sharp melting range (typically <1°C) suggests high purity, whereas impurities depress and broaden this range. The experimental melting point for 2-(Thiazol-5-yl)acetonitrile is not widely reported in the public literature, necessitating its determination in a laboratory setting.
Causality of Experimental Choice: The capillary melting point method (Thiele tube or digital apparatus) is the standard for its simplicity, small sample requirement, and accuracy. The slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample and the heating medium, ensuring a precise measurement.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the 2-(Thiazol-5-yl)acetonitrile sample is completely dry and finely powdered by crushing it on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the melting point apparatus.
-
Heating: Heat the apparatus rapidly to about 15-20°C below the anticipated melting point (if unknown, a preliminary rapid heating run can estimate the approximate range).
-
Measurement: Decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point
Similar to the melting point, the boiling point is a fundamental physical constant. For a compound like 2-(Thiazol-5-yl)acetonitrile, with multiple polar functional groups, a relatively high boiling point is expected. It may also be susceptible to decomposition at atmospheric pressure. Therefore, vacuum distillation is the preferred method for both purification and boiling point determination.
Experimental Protocol: Boiling Point Determination by Vacuum Distillation
-
Apparatus Setup: Assemble a microscale distillation apparatus suitable for vacuum. Include a thermometer with the bulb placed just below the side arm leading to the condenser.
-
Sample Addition: Place a small volume of the compound and a boiling chip or magnetic stirrer into the distillation flask.
-
Vacuum Application: Seal the system and slowly apply a vacuum using a vacuum pump, ensuring a manometer is attached to accurately measure the pressure.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady distillation rate is achieved (i.e., when the refluxing vapor and condensate are in equilibrium). Also, record the corresponding pressure from the manometer.
-
Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the value at standard atmospheric pressure, if required.
Physicochemical Characteristics
Solubility Profile
The solubility of a molecule is paramount in drug development, influencing its formulation, administration route, and bioavailability. The structure of 2-(Thiazol-5-yl)acetonitrile, containing a polar thiazole ring and a nitrile group, suggests solubility in polar organic solvents. Its solubility in aqueous media is expected to be limited but significant, influenced by the pH due to the basic nitrogen on the thiazole ring.
Causality of Experimental Choice: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that the system reaches equilibrium between the dissolved and undissolved solute, providing a true measure of saturation solubility under specific conditions (e.g., temperature, pH).
Experimental Protocol: Shake-Flask Solubility Assessment
-
System Preparation: Add an excess amount of 2-(Thiazol-5-yl)acetonitrile to a known volume of the chosen solvent (e.g., water, phosphate-buffered saline, ethanol, acetonitrile[6]) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample using a syringe filter (e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant.
-
Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units like mg/mL or µM.
Caption: Workflow for Shake-Flask Solubility Assessment.
Acidity and Basicity (pKa)
The pKa value(s) of a molecule define its ionization state at a given pH. This property critically affects solubility, permeability across biological membranes, and interaction with target proteins. 2-(Thiazol-5-yl)acetonitrile possesses a basic nitrogen atom in the thiazole ring, which can be protonated. The methylene protons (CH₂) alpha to the nitrile group are weakly acidic.
Causality of Experimental Choice: Potentiometric titration is a robust and direct method for determining pKa. It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the precise identification of the inflection point corresponding to the pKa. For compounds with low aqueous solubility, co-solvents like acetonitrile-water mixtures are often used, though this can affect the absolute pKa value.[7][8]
Experimental Protocol: pKa Determination via Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent (e.g., 0.15 M KCl to maintain constant ionic strength, or a water/co-solvent mixture).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.
-
Initial Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa. Record the pH after each incremental addition of titrant.
-
Back Titration: Subsequently, titrate with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the midpoint of the steepest part of the curve or by calculating the first derivative of the titration curve.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides the definitive "fingerprint" of a molecule, essential for structural confirmation, quality control, and reaction monitoring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering structural clues.
-
Exact Mass: 124.00952 u (for C₅H₄N₂S)
-
Molecular Ion Peak: [M]⁺˙ at m/z = 124 (in Electron Ionization) or [M+H]⁺ at m/z = 125 (in Electrospray Ionization).
-
Predicted Fragmentation: The structural integrity of the thiazole ring and the nature of the acetonitrile side chain will dictate fragmentation. Key fragmentation pathways in EI-MS would likely involve:
-
Loss of the nitrile group or HCN.
-
Cleavage of the C-C bond between the ring and the side chain.
-
Fragmentation of the thiazole ring itself, a common pattern for such heterocycles.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | C-H (Thiazole ring) | Aromatic C-H Stretch |
| ~2950-2850 | C-H (Methylene) | Aliphatic C-H Stretch |
| ~2250 | C≡N (Nitrile) | C≡N Stretch (Strong, Sharp) |
| ~1600-1450 | C=N, C=C (Thiazole ring) | Ring Skeletal Vibrations |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic structure of an organic molecule in solution.
¹H NMR (Proton NMR) Predictions (in CDCl₃, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Singlet | 1H | H2 proton of thiazole |
| ~7.5 | Singlet | 1H | H4 proton of thiazole |
| ~4.0 | Singlet | 2H | -CH₂- (Methylene) |
Causality: The deshielding effect of the electronegative nitrogen and sulfur atoms, along with the aromatic ring current, places the thiazole protons at high chemical shifts. The methylene protons are adjacent to both the electron-withdrawing nitrile group and the thiazole ring, placing them around 4.0 ppm. The absence of adjacent protons for each group results in singlets.
¹³C NMR (Carbon NMR) Predictions (in CDCl₃, ~100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C2 of thiazole |
| ~145 | C4 of thiazole |
| ~125 | C5 of thiazole |
| ~115 | -C≡N (Nitrile) |
| ~20 | -CH₂- (Methylene) |
Causality: The chemical shifts are dictated by the hybridization and electronic environment of each carbon atom. The aromatic carbons of the thiazole ring are significantly downfield. The nitrile carbon appears in its characteristic region, while the sp³-hybridized methylene carbon is the most upfield signal. There should be a total of 5 distinct signals.
Conclusion
2-(Thiazol-5-yl)acetonitrile is a synthetic building block of considerable value, whose utility is underpinned by its distinct physical properties. This guide has provided a detailed framework for understanding and determining these characteristics, from its fundamental identifiers and thermal behavior to its solubility and spectroscopic signature. By integrating established experimental protocols with the scientific rationale behind them, we establish a basis for the consistent and reliable use of this compound. The methodologies and predictive data presented herein are intended to empower researchers to confidently incorporate 2-(Thiazol-5-yl)acetonitrile into their synthetic workflows, accelerating the discovery and development of next-generation chemical entities.
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